molecular formula C7H6Br2N2O2S B1210923 7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

Cat. No. B1210923
M. Wt: 342.01 g/mol
InChI Key: JOCGPVJJXSYEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is a dihydropyridine.

Scientific Research Applications

Catalytic and Synthetic Applications

  • Catalysis in Synthesis : The compound N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (a related derivative) is an efficient catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, indicating its utility in chemical synthesis under aqueous media, promoting green chemistry protocols (Khazaei et al., 2015).

Pharmaceutical Research

  • Anticancer Activity : Novel derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine dioxides have shown reasonable to moderate anticancer activity against various human cancer cell lines, highlighting its potential in cancer treatment (Sławiński et al., 2015).

  • Cognitive Enhancement : Certain derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine dioxides have been synthesized and evaluated as positive allosteric modulators of AMPA receptors. These compounds have shown potential as cognitive enhancers, with some exhibiting marked effects in vivo after oral administration to rats (Francotte et al., 2010).

Biochemical Studies

  • Exploration of Tautomerism : A study on 4-amino-1H-pyrido[2,3-c][1,2,6]thiadiazine 2,2-dioxide, a related compound, focused on its tautomerism. This research provides insights into the stability and behavior of such compounds in different environments, crucial for understanding their biochemical applications (Campillo et al., 2004).

properties

Product Name

7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

Molecular Formula

C7H6Br2N2O2S

Molecular Weight

342.01 g/mol

IUPAC Name

7,9-dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C7H6Br2N2O2S/c8-5-3-6(9)7-10-14(12,13)2-1-11(7)4-5/h3-4H,1-2H2

InChI Key

JOCGPVJJXSYEAL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=C(C=C2Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
Reactant of Route 2
7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
Reactant of Route 3
7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

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